molecular formula C8H8FNO2 B13062840 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid

Cat. No.: B13062840
M. Wt: 169.15 g/mol
InChI Key: MOKZSEQPFJOPDX-UHFFFAOYSA-N
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Description

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a fluorinated organic compound that features a pyridine ring substituted with a methyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the fluorination of 2-(6-methylpyridin-3-yl)acetic acid using appropriate fluorinating agents. For instance, the reaction of 2-(6-methylpyridin-3-yl)acetic acid with diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can modulate its biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(6-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-3-6(4-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

MOKZSEQPFJOPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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